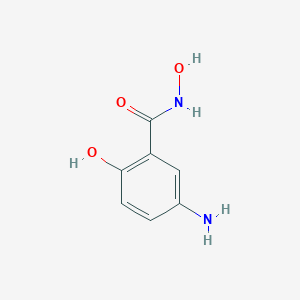![molecular formula C9H9N3O2 B069176 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole CAS No. 170918-29-3](/img/structure/B69176.png)
4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole
Overview
Description
4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole is a nitrogen-containing heterocyclic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various areas of research, including as a potential therapeutic agent for treating cancer and other diseases. In
Mechanism Of Action
The mechanism of action of 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole varies depending on the specific application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation by activating the p53 pathway. In infectious disease research, 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole has been shown to inhibit bacterial growth by disrupting DNA synthesis. In neuroscience research, this compound has been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole also vary depending on the specific application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In infectious disease research, 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole has been shown to have antimicrobial properties against various pathogens, including bacteria and fungi. In neuroscience research, this compound has been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are many potential future directions for research on 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole. Some possible areas of future research include:
1. Further studies on the mechanism of action of this compound in various applications
2. Development of new derivatives of 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole with improved therapeutic properties
3. Investigation of the potential use of this compound in combination with other therapeutic agents
4. Exploration of the potential use of this compound in other areas of research, such as cardiovascular disease and immunology.
In conclusion, 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole is a promising compound with potential applications in various areas of scientific research. Its synthesis method is relatively simple, and it has shown promising results in cancer research, infectious disease research, and neuroscience research. However, its potential toxicity requires careful handling and monitoring. There are many potential future directions for research on this compound, including further studies on its mechanism of action and development of new derivatives with improved therapeutic properties.
Scientific Research Applications
4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole has been studied for its potential use in scientific research in various areas, including cancer research, infectious disease research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In infectious disease research, 4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole has been shown to have antimicrobial properties against various pathogens. In neuroscience research, this compound has been studied for its potential use as a neuroprotective agent.
properties
CAS RN |
170918-29-3 |
|---|---|
Product Name |
4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole |
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4,7-dimethyl-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-7(12(13)14)6(2)9-8(5)10-4-11-9/h3-4H,1-2H3,(H,10,11) |
InChI Key |
QGBRMDPRSCMVFT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1N=CN2)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CN2)C)[N+](=O)[O-] |
synonyms |
1H-Benzimidazole,4,7-dimethyl-5-nitro-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

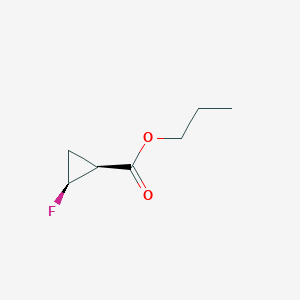


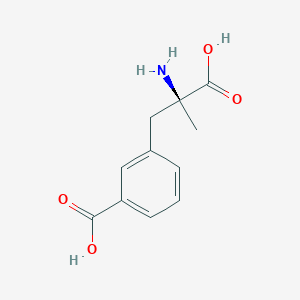
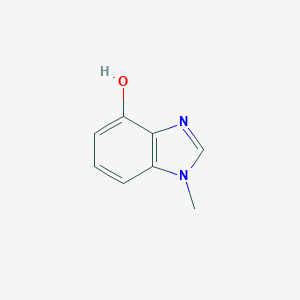

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)

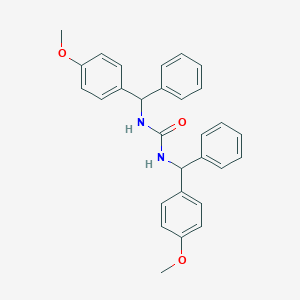

![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)


